2-Chloro-5-ethylthiazole
Overview
Description
2-Chloro-5-ethylthiazole is a heterocyclic organic compound with the molecular formula C5H6ClNS. It belongs to the thiazole family, which is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds .
Mechanism of Action
Target of Action
2-Chloro-5-ethylthiazole, like other thiazole derivatives, is believed to interact with a variety of biological targets. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules . .
Mode of Action
It is known that thiazole derivatives can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that this compound may interact with its targets through similar mechanisms.
Biochemical Pathways
One study suggests that a nadph-dependent nitroreductase, mnpa, can catalyze the partial reduction of a similar compound, 2-chloro-5-nitrophenol, to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . This suggests that this compound may also be involved in redox reactions in the cell.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that this compound may have similar solubility properties, which could affect its bioavailability and distribution in the body.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, this compound may have similar effects, but specific studies are needed to confirm this.
Action Environment
It is known that thiazole is a clear pale yellow liquid with a boiling point of 116–118°c and specific gravity 12 . This suggests that the physical and chemical properties of this compound may be influenced by factors such as temperature and pressure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-ethylthiazole can be achieved through several methods. One common approach involves the reaction of allyl isothiocyanate with chlorine. The reaction is typically carried out at temperatures ranging from 0°C to 150°C, using 2 to 20 moles of chlorine per mole of allyl isothiocyanate .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and yield. The use of chlorinating agents and controlled reaction conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-ethylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in the presence of a base or under acidic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiazole derivatives with different functional groups .
Scientific Research Applications
2-Chloro-5-ethylthiazole has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex thiazole derivatives with potential biological activities.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Thiazole derivatives, including this compound, are investigated for their antimicrobial, antifungal, and anticancer properties.
Industry: The compound is utilized in the production of pesticides, dyes, and other industrial chemicals
Comparison with Similar Compounds
- 2-Chloro-5-chloromethylthiazole
- 2-Chloro-4-methylthiazole
- 5-Ethyl-2-methylthiazole
Comparison: 2-Chloro-5-ethylthiazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different antimicrobial or antifungal properties, making it valuable for specific applications. The presence of the ethyl group at the 5-position and the chlorine atom at the 2-position distinguishes it from other thiazole derivatives .
Properties
IUPAC Name |
2-chloro-5-ethyl-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS/c1-2-4-3-7-5(6)8-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCCSNAOZCFXCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201312888 | |
Record name | 2-Chloro-5-ethylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201312888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857549-84-9 | |
Record name | 2-Chloro-5-ethylthiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=857549-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-ethylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201312888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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